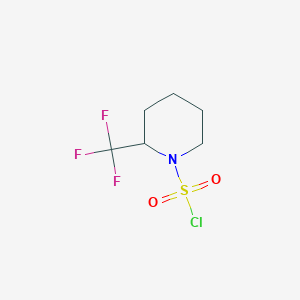

2-(trifluoromethyl)piperidine-1-sulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

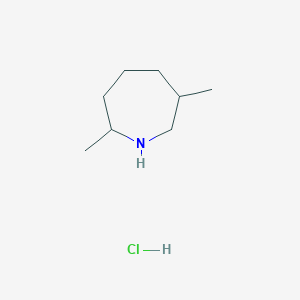

2-(trifluoromethyl)piperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClF3NO2S and a molecular weight of 251.66 g/mol. It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .

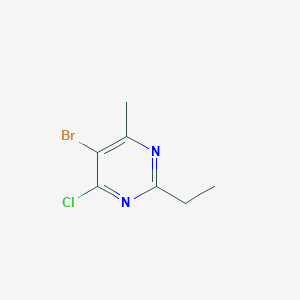

Molecular Structure Analysis

The molecular structure of 2-(trifluoromethyl)piperidine-1-sulfonyl chloride consists of a piperidine ring substituted with a trifluoromethyl group and a sulfonyl chloride group. The trifluoromethyl group is often used as a bioisostere of a chloride or a methyl group to modulate the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis

2-(trifluoromethyl)piperidine-1-sulfonyl chloride is a liquid with a refractive index of n20/D 1.390 and a density of 1.126 g/mL at 25 °C . Its SMILES string is FC(F)(F)C1CCCCN1 .科学研究应用

Agrochemical Applications

Trifluoromethylpyridines, which can be synthesized using 2-Trifluoromethylpiperidine sulfonyl chloride, are a key structural motif in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines and their derivatives also find applications in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products likely leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of α-Trifluoromethyl Piperidinic Derivatives

2-Trifluoromethylpiperidine sulfonyl chloride can be used in the synthesis of α-trifluoromethyl piperidinic derivatives . These compounds have been synthesized from 6-membered rings by introducing a trifluoromethyl group, from pyridines by reduction, from 5-membered rings by ring expansion, from linear amines by cyclization, and from dienes/dienophiles by cycloaddition .

Synthesis of 2-Trifluoromethylpiperidines with a Quaternary Center at C2

2-Trifluoromethylpiperidines with a quaternary center at C2 were synthesized from hemiaminal and an α,β-unsaturated ketone in the presence of a chiral amine under acidic conditions .

Hydrogenation of 2-Trifluoromethylpyridine

One easy access to 2-trifluoromethylpiperidine was realized by hydrogenation of the commercially available 2-trifluoromethylpyridine in the presence of Pd, Pt, or Rh catalysts .

These are just a few of the many potential applications of 2-Trifluoromethylpiperidine sulfonyl chloride in scientific research. It’s expected that many novel applications will be discovered in the future .

属性

IUPAC Name |

2-(trifluoromethyl)piperidine-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-4-2-1-3-5(11)6(8,9)10/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYSBNILYUIIAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Trifluoromethylpiperidine sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)

![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)